4-(Trifluoromethoxy)isophthalonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(trifluoromethoxy)benzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F3N2O/c10-9(11,12)15-8-2-1-6(4-13)3-7(8)5-14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUUIQAZCMELCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C#N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649947 | |

| Record name | 4-(Trifluoromethoxy)benzene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020063-01-7 | |

| Record name | 4-(Trifluoromethoxy)benzene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

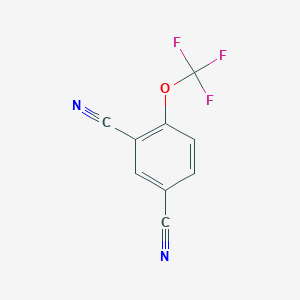

Molecular structure of 4-(Trifluoromethoxy)isophthalonitrile

An In-depth Technical Guide to the Molecular Structure of 4-(Trifluoromethoxy)isophthalonitrile

Abstract

This compound is a fluorinated aromatic compound featuring a unique convergence of functional groups that make it a molecule of significant interest in materials science and medicinal chemistry. The presence of a trifluoromethoxy group imparts desirable properties such as high thermal stability, metabolic resistance, and lipophilicity, while the isophthalonitrile moiety serves as a versatile precursor for synthesizing complex macrocycles like phthalocyanines and high-performance polymers. This guide provides a comprehensive examination of the molecular structure of this compound. It outlines the theoretical underpinnings of its structure, details the analytical workflows required for its empirical elucidation, proposes a viable synthetic pathway, and discusses its potential applications for researchers, chemists, and drug development professionals.

Introduction: A Molecule of Convergent Functionality

This compound (CAS No. 1020063-01-7) is a substituted benzene derivative with the molecular formula C₉H₃F₃N₂O.[1][2][3] Its structure is defined by a 1,3-dicyanobenzene (isophthalonitrile) core, further substituted at the 4-position with a trifluoromethoxy (-OCF₃) group. This strategic arrangement of electron-withdrawing groups (-CN, -OCF₃) on an aromatic scaffold creates a molecule with distinct electronic and physicochemical properties.

The trifluoromethoxy group is a critical pharmacophore in modern drug design. It is often considered a bioisostere of a methoxy group but with significantly different electronic properties; it is strongly electron-withdrawing via induction and only weakly π-donating. This substituent can enhance metabolic stability, improve membrane permeability, and modulate protein-ligand interactions.[4] Concurrently, the nitrile functionalities are not only synthetically versatile handles but are also known to participate in hydrogen bonding and other non-covalent interactions, making them valuable in the design of enzyme inhibitors and other bioactive molecules. Phthalonitrile derivatives are also renowned precursors to phthalocyanines, a class of robust pigments and functional materials.[5][6]

This document serves as a technical guide to understanding and verifying the molecular structure of this compound, providing both theoretical predictions and the practical, self-validating experimental protocols necessary for its unambiguous characterization.

Theoretical Structural Analysis & Predicted Properties

The molecular architecture of this compound is dominated by the interplay of its functional groups. The two nitrile groups and the trifluoromethoxy group are potent electron-withdrawing groups, which significantly deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the withdrawing groups.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1020063-01-7 | [1][2][7] |

| Molecular Formula | C₉H₃F₃N₂O | [1][3] |

| Molecular Weight | 212.13 g/mol | [1][2] |

| Synonyms | 2,4-dicyanotrifluoromethoxybenzene, 4-(trifluoromethoxy)benzene-1,3-dicarbonitrile | [2] |

Workflow for Structural Elucidation

Confirming the identity and purity of a synthesized molecule is paramount. The following section details the multi-technique analytical workflow required to provide irrefutable evidence for the structure of this compound. This sequence represents a self-validating system where each analysis provides complementary information.

Caption: Standard analytical workflow for molecular structure elucidation.

Mass Spectrometry (MS): Molecular Weight Confirmation

Expertise & Causality: Mass spectrometry is the first-line technique to confirm that the target molecule has been synthesized. Electron Impact (EI) is a common method for small, relatively stable organic molecules, providing both the molecular weight and valuable fragmentation data that acts as a structural fingerprint.

Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a sub-milligram quantity of the purified compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrument Setup: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine). Set the electron energy to 70 eV.

-

Data Acquisition: Introduce the sample via a direct insertion probe or GC inlet. Acquire the mass spectrum over a range of 50-300 m/z.

-

Data Analysis:

-

Identify the molecular ion peak (M⁺•). Its m/z value should correspond to the molecular weight of the compound (212.13).

-

Analyze the isotopic pattern to confirm the elemental composition (presence of carbon).

-

Identify key fragment ions. The fragmentation pattern provides corroborating evidence for the structure.

-

Predicted Fragmentation Data:

| m/z Value | Identity | Rationale |

| 212 | [C₉H₃F₃N₂O]⁺• | Molecular Ion (M⁺•) |

| 186 | [M - CN]⁺ | Loss of a nitrile group |

| 129 | [M - OCF₃]⁺ | Loss of the trifluoromethoxy radical |

| 103 | [C₇H₃N]⁺• | Loss of OCF₃ and CN |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: FT-IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[8][9] For this molecule, the key signatures will be the nitrile, ether, and carbon-fluorine bonds.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Collect a background spectrum of the clean, empty ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Scan the sample over the range of 4000-600 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2230 | C≡N stretch | Nitrile |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1250-1200 | C-O stretch | Aryl Ether |

| ~1190-1150 | C-F stretch (asymm.) | Trifluoromethoxy |

| ~1100 | C-F stretch (symm.) | Trifluoromethoxy |

| ~800-900 | C-H out-of-plane bend | Substituted Aromatic |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Connectivity Mapping

Expertise & Causality: NMR is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[10] The unique electronic environment of each nucleus results in a distinct resonance signal, and interactions between neighboring nuclei (coupling) reveal their proximity. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all essential.

Protocol: Multinuclear NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Shim the magnetic field to ensure homogeneity.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

-

Data Analysis: Analyze the chemical shifts (δ), integration values (for ¹H), and coupling patterns.

Predicted NMR Data:

-

¹H NMR: The three aromatic protons are in unique chemical environments and will produce three distinct signals.

-

δ ~8.2-8.5 ppm (1H, d): Proton at C5, ortho to two cyano groups, expected to be the most downfield.

-

δ ~8.0-8.2 ppm (1H, dd): Proton at C6, ortho to one cyano group and coupled to two other protons.

-

δ ~7.6-7.8 ppm (1H, d): Proton at C2, ortho to one cyano and the OCF₃ group.

-

-

¹³C NMR: Nine distinct carbon signals are expected.

-

δ ~160-165 ppm (q): Carbon attached to OCF₃ (C4), showing quartet splitting due to coupling with ¹⁹F.

-

δ ~120 ppm (q): Carbon of the CF₃ group, a strong quartet.

-

δ ~115-140 ppm: Signals for the remaining aromatic carbons.

-

δ ~115-120 ppm: Signals for the two nitrile carbons (C≡N).

-

-

¹⁹F NMR:

-

δ ~ -58 ppm (s): A single sharp singlet corresponding to the three equivalent fluorine atoms of the -OCF₃ group.

-

Single Crystal X-ray Crystallography: Definitive 3D Structure

Expertise & Causality: While the combination of MS, IR, and NMR provides a conclusive structural assignment, X-ray crystallography offers the ultimate, unambiguous proof.[5][11] It provides precise bond lengths, bond angles, and information about the molecule's packing and intermolecular interactions in the solid state.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., chloroform/hexane).[5]

-

Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (~100 K) to minimize thermal vibrations. Collect diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to determine the initial atomic positions. Refine the structural model against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and angles.

Proposed Synthetic Pathway

While multiple synthetic routes can be envisioned, a highly plausible approach involves the nucleophilic aromatic substitution (SₙAr) on a readily available isophthalonitrile precursor. 4-Nitrophthalonitrile is an excellent candidate due to the strong activation of the nitro group's leaving ability by the two flanking cyano groups.[6]

Caption: Proposed SₙAr pathway for the synthesis of the target molecule.

Protocol: Synthesis via SₙAr

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-nitrophthalonitrile (1 equivalent).

-

Solvent: Add a dry, polar aprotic solvent such as N,N-Dimethylformamide (DMF) to dissolve the starting material.

-

Reagent Addition: Add a source of trifluoromethoxide, such as potassium trifluoromethoxide, or generate it in situ.

-

Reaction: Stir the mixture at an elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.

Potential Applications in Research and Development

The unique structural motifs of this compound position it as a valuable building block for advanced materials and bioactive compounds.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1020063-01-7 | this compound - Fluoropharm [fluoropharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pschemicals.com [pschemicals.com]

- 8. lehigh.edu [lehigh.edu]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-(Trifluoromethoxy)isophthalonitrile: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 4-(Trifluoromethoxy)isophthalonitrile (C₉H₃F₃N₂O). In the absence of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to forecast the salient features in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a robust reference for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also detailed experimental protocols for its eventual empirical validation. The methodologies described herein are designed to be self-validating, ensuring that should the compound be synthesized and analyzed, the obtained data can be confidently interpreted against these predictions.

Introduction and Molecular Structure

This compound, with the CAS Number 1020063-01-7, is a fluorinated aromatic compound with a molecular weight of approximately 212.13 g/mol .[1][2] Its structure is characterized by a benzene ring substituted with two nitrile (-C≡N) groups at positions 1 and 3, and a trifluoromethoxy (-OCF₃) group at position 4. The strategic placement of these functional groups is anticipated to impart unique electronic and chemical properties, making it a molecule of interest in materials science and pharmaceutical research. The electron-withdrawing nature of both the nitrile and trifluoromethoxy groups significantly influences the electronic environment of the aromatic ring, which is the basis for the predicted spectroscopic characteristics detailed in this guide.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical structural information. The predicted chemical shifts are based on the analysis of similar substituted benzene derivatives.[3]

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be relatively simple, showing three distinct signals in the aromatic region corresponding to the three protons on the benzene ring. The electron-withdrawing effects of the nitrile and trifluoromethoxy groups will deshield these protons, shifting them downfield.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 - 8.4 | Doublet | 1H | H-2 |

| ~ 8.0 - 8.2 | Doublet | 1H | H-6 |

| ~ 7.8 - 8.0 | Triplet | 1H | H-5 |

Causality of Predictions: The relative positions of the protons are determined by the cumulative electron-withdrawing effects of the substituents. The proton at C-2, being ortho to a nitrile group and meta to another nitrile and the trifluoromethoxy group, is expected to be the most deshielded. The proton at C-6 will be similarly deshielded. The proton at C-5, being ortho to the trifluoromethoxy group and meta to both nitrile groups, will also be significantly downfield. The splitting patterns (multiplicities) arise from coupling with adjacent protons.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal the carbon skeleton. Due to the molecule's symmetry, nine distinct carbon signals are expected. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 | C-4 (bearing -OCF₃) |

| ~ 135 - 140 | C-2 |

| ~ 132 - 136 | C-6 |

| ~ 125 - 130 | C-5 |

| ~ 120.5 (quartet, J ≈ 257 Hz) | -OCF₃ |

| ~ 118 - 122 | C-1 (bearing -CN) |

| ~ 116 - 120 | C-3 (bearing -CN) |

| ~ 115 - 118 | -C≡N |

| ~ 114 - 117 | -C≡N |

Causality of Predictions: The carbon attached to the highly electronegative trifluoromethoxy group (C-4) will be the most downfield. The carbons bearing the nitrile groups (C-1 and C-3) will also be significantly deshielded. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The nitrile carbons typically appear in the 115-120 ppm range.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show a single, sharp singlet, characteristic of the trifluoromethoxy group.

| Predicted Chemical Shift (δ, ppm, vs. CFCl₃) | Multiplicity | Assignment |

| ~ -56 to -60 | Singlet | -OCF₃ |

Causality of Predictions: The chemical shift of the -OCF₃ group is sensitive to the electronic environment of the aromatic ring.[4][5] In comparison to trifluoromethoxybenzene, the presence of two electron-withdrawing nitrile groups is expected to cause a slight downfield shift.[6]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 12-15 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220-250 ppm.

-

A longer acquisition time and a larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the spectral width to encompass the expected chemical shift range for the -OCF₃ group.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Reference the spectra using the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

-

Integrate the peaks in the ¹H spectrum and assign chemical shifts.

-

NMR Acquisition Workflow:

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The IR spectrum of this compound will be dominated by absorptions from the nitrile, trifluoromethoxy, and aromatic moieties.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~ 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |

| ~ 2240 - 2220 | Strong, Sharp | C≡N stretch | Nitrile |

| ~ 1600 - 1475 | Medium to Weak | C=C stretch | Aromatic ring |

| ~ 1300 - 1100 | Very Strong | C-F stretch | Trifluoromethoxy |

| ~ 1250 - 1200 | Strong | C-O stretch | Aryl ether |

Causality of Predictions:

-

Nitrile (C≡N) Stretch: The nitrile group exhibits a characteristic strong and sharp absorption band in the 2260-2222 cm⁻¹ region.[7] Conjugation with the aromatic ring is known to lower this frequency, hence the prediction of 2240-2220 cm⁻¹.[8]

-

Trifluoromethoxy (-OCF₃) Group: This group will produce very strong and characteristic bands. The C-F stretching vibrations typically appear in the 1300-1100 cm⁻¹ region.[9][10] The aryl C-O stretching will also be prominent.

-

Aromatic Ring: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.[11] The C=C in-ring stretching vibrations will appear as a series of bands between 1600 and 1475 cm⁻¹.[12]

Experimental Protocol for IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 212, corresponding to the molecular weight of the compound. The presence of an odd number of nitrogen atoms (two) means the molecular ion will have an even mass, which is consistent.

-

Major Fragmentation Pathways: The fragmentation is likely to be initiated by the loss of stable neutral molecules or radicals.

| Predicted m/z | Possible Fragment | Proposed Loss |

| 212 | [C₉H₃F₃N₂O]⁺ | Molecular Ion |

| 185 | [C₉H₃F₃N₂]⁺ | Loss of CO |

| 143 | [C₈H₃N₂O]⁺ | Loss of CF₃ |

| 116 | [C₇H₃N]⁺ | Loss of CF₃ and HCN |

Causality of Predictions:

-

Loss of CO: While not immediately obvious, rearrangement followed by the loss of a carbonyl group is a possible fragmentation pathway for aryl ethers.

-

Loss of ·CF₃: The C-O bond in the trifluoromethoxy group can cleave, leading to the loss of a trifluoromethyl radical, which is a common fragmentation pathway for such compounds.[13]

-

Loss of HCN: Benzonitriles are known to fragment via the loss of hydrogen cyanide.[14][15]

Predicted Mass Spectrometry Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization (EI) source with an energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

Detection: The ions are detected, and a mass spectrum is generated, plotting relative abundance against the mass-to-charge ratio.

Conclusion

This technical guide presents a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging established principles and data from analogous compounds, we have forecasted the key features of its ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectra. The provided experimental protocols offer a clear and robust framework for the empirical validation of these predictions. This document is intended to be a valuable resource for researchers, enabling them to anticipate the spectroscopic characteristics of this molecule and to design appropriate analytical methodologies for its characterization.

References

-

Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. (2019). Available at: [Link]

-

ResearchGate. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available at: [Link]

-

National Institutes of Health. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Available at: [Link]

-

SpectraBase. Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. Available at: [Link]

-

RSC Publishing. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. (2024). Available at: [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). Available at: [Link]

-

Bentham Science. IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. (2010). Available at: [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

-

Pharmaffiliates. 1020063-01-7| Chemical Name : this compound. Available at: [Link]

-

Whitman College. GCMS Section 6.17. Available at: [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available at: [Link]

-

Canadian Science Publishing. CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Available at: [Link]

-

PubChem. 4-(Trifluoromethoxy)benzonitrile. Available at: [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. (2025). Available at: [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Available at: [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. (2023). Available at: [Link]

-

Fluorine notes. October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups". Available at: [Link]

-

DSpace@MIT. Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. Available at: [Link]

Sources

- 1. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 2. NMR Prediction - ChemAxon's tool to predict Nuclear Magnetic Resonance spectra [cdb.ics.uci.edu]

- 3. benchchem.com [benchchem.com]

- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. azom.com [azom.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. benthamopen.com [benthamopen.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 14. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05574D [pubs.rsc.org]

- 15. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

4-(Trifluoromethoxy)isophthalonitrile physical and chemical properties.

An In-depth Technical Guide to 4-(Trifluoromethoxy)isophthalonitrile

Executive Summary: This document provides a comprehensive technical overview of this compound, a fluorinated aromatic compound of significant interest in synthetic chemistry. It details the molecule's chemical identity, core physicochemical properties, and spectroscopic signature. Furthermore, this guide explores its reactivity, plausible synthetic pathways, and established applications, particularly its role as a valuable building block in the fields of materials science and drug discovery. Safety protocols and standard analytical workflows are also discussed to provide a complete profile for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Building Blocks

In modern chemical synthesis, particularly within pharmaceutical and materials science, the incorporation of fluorine-containing functional groups is a well-established strategy for modulating molecular properties.[1][2] The trifluoromethoxy (-OCF₃) group, in particular, is prized for its unique electronic and steric characteristics. It can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity, making it a desirable feature in drug candidates.[1][2]

This compound emerges as a key intermediate, offering a scaffold that combines the property-enhancing -OCF₃ group with the versatile reactivity of two nitrile functionalities. This dinitrile structure serves as a precursor for the synthesis of high-performance polymers, resins, and specialty chemicals for agrochemical and pharmaceutical applications.[3] This guide serves as a senior application scientist's perspective on the core attributes and practical utility of this compound.

Chemical Identity and Structure

The fundamental identity of this compound is established by its systematic name and structural formula.

-

Systematic IUPAC Name: 4-(Trifluoromethoxy)benzene-1,3-dicarbonitrile[4][5]

-

Common Synonyms: this compound, 2,4-dicyanotrifluoromethoxybenzene[4]

The molecule consists of a benzene ring substituted with two nitrile (-C≡N) groups at positions 1 and 3 (meta), and a trifluoromethoxy (-OCF₃) group at position 4.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. These data are essential for experimental design, including reaction setup, purification, and storage.

| Property | Value | Source |

| Molecular Weight | 212.13 g/mol | [4][6][7][8] |

| Physical Form | Solid | [7] |

| Purity (Typical) | ≥98% | [6][7] |

| Boiling Point | 268.5 ± 35.0 °C (at 760 mmHg) | [7] |

| Storage Conditions | Room temperature or 2-8°C | [4][7] |

Solubility data is not explicitly available for this compound. However, the presence of the trifluoromethoxy group is known to enhance solubility in various organic solvents.[9] It is anticipated to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Spectroscopic Data and Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of the compound. While specific spectra for this exact molecule are not publicly available, its expected spectroscopic characteristics can be reliably predicted based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing signals only in the aromatic region. Three distinct signals corresponding to the three protons on the benzene ring would be anticipated, with chemical shifts and coupling patterns dictated by their positions relative to the electron-withdrawing nitrile and trifluoromethoxy groups.

-

¹³C NMR: The carbon spectrum would show nine distinct signals: six for the aromatic carbons (three protonated, three quaternary), two for the nitrile carbons, and one for the trifluoromethoxy carbon (which would appear as a quartet due to coupling with the fluorine atoms).

-

¹⁹F NMR: The fluorine NMR spectrum would exhibit a single, sharp singlet, as all three fluorine atoms in the -OCF₃ group are chemically equivalent. This signal is a key identifier for the trifluoromethoxy moiety.

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint of the molecule's functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Nitrile (C≡N) | ~2230 | Stretch (Strong, Sharp) |

| Aromatic C=C | 1600 - 1450 | Stretch |

| Aryl Ether (C-O) | 1280 - 1200 | Asymmetric Stretch |

| C-F (in -OCF₃) | 1200 - 1050 | Stretch (Very Strong) |

The presence of a sharp, strong peak around 2230 cm⁻¹ is a clear indicator of the nitrile groups, while the very strong absorptions in the 1200-1050 cm⁻¹ region are characteristic of the C-F bonds within the trifluoromethoxy group.[10][11]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion (M⁺): A high-resolution mass spectrum would show a molecular ion peak at an m/z value corresponding to the exact mass of C₉H₃F₃N₂O (212.0197).

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of neutral fragments such as CF₃, CO, and HCN. Analyzing these fragments helps to piece together the molecular structure and confirm the connectivity of the atoms.[12]

Reactivity and Synthesis Insights

Reactivity Profile

The reactivity of this compound is governed by its functional groups:

-

Nitrile Groups: The two nitrile groups are versatile handles for further chemical transformations. They can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions to form heterocyclic systems like tetrazoles.

-

Aromatic Ring: The trifluoromethoxy group is strongly electron-withdrawing, which deactivates the aromatic ring toward electrophilic aromatic substitution. Conversely, this electronic effect makes the ring susceptible to nucleophilic aromatic substitution (SₙAr), should a suitable leaving group be present at another position.

Plausible Synthetic Pathway

While specific literature on the synthesis of this exact molecule is sparse, a logical synthetic route can be proposed based on established organic chemistry principles. A plausible approach would involve the nucleophilic aromatic substitution of a highly fluorinated precursor.

Caption: Proposed synthesis via nucleophilic aromatic substitution.

This pathway leverages the high reactivity of tetrafluoroisophthalonitrile towards nucleophiles.[13] The fluoride ion is an excellent leaving group in SₙAr reactions, and the substitution would preferentially occur at the para position relative to one of the nitrile groups due to electronic activation.

Applications in Research and Development

This compound is not an end-product but a valuable building block.[3] Its utility spans several areas of advanced chemical synthesis.

Role in Drug Discovery

The trifluoromethoxy group is found in several FDA-approved drugs, including riluzole (for ALS) and delamanid (for tuberculosis).[1] This group is strategically incorporated to enhance a drug's metabolic stability and ability to cross cell membranes.[1] this compound provides a ready-made scaffold for medicinal chemists to introduce both the -OCF₃ group and reactive nitrile handles into novel drug candidates, potentially improving their pharmacokinetic profiles.

Intermediate in Materials Science

The dinitrile functionality is a common precursor for the synthesis of phthalocyanines, a class of large, aromatic macrocycles used as pigments, catalysts, and in photodynamic therapy. The trifluoromethoxy substituent can be used to tune the electronic properties and solubility of the resulting phthalocyanine complex. Furthermore, isophthalonitriles are key monomers in the production of high-performance polymers and resins known for their thermal stability and chemical resistance.[3]

Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount. Based on data from structurally related nitrile and fluorinated compounds, the following hazards should be assumed.

-

Hazard Classification: Expected to be harmful if swallowed, in contact with skin, or if inhaled.[14][15][16] It is also likely to cause skin irritation and serious eye irritation.[14][15]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[15] All handling should be performed in a well-ventilated chemical fume hood.[14]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[14][17]

-

Hazardous Decomposition Products: Upon combustion, the compound may release toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF).[14]

Experimental Protocols: A Self-Validating Analytical Workflow

To ensure the identity and purity of this compound, a multi-step analytical workflow is recommended. Each step validates the findings of the previous one.

Caption: A standard workflow for chemical identification and validation.

Step-by-Step Methodology

-

Sample Preparation for NMR: Accurately weigh approximately 5-10 mg of the solid compound. Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard NMR tube.[18]

-

NMR Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra. Confirm the presence of the expected signals, chemical shifts, and coupling patterns as described in Section 4.1.

-

FTIR Analysis: Prepare a sample for FTIR analysis (e.g., as a KBr pellet or using an ATR accessory). Acquire the spectrum and verify the presence of key vibrational bands for the nitrile, ether, and C-F bonds.[19]

-

Mass Spectrometry Analysis: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile). Analyze using a high-resolution mass spectrometer (e.g., Q-TOF) to obtain an accurate mass measurement of the molecular ion.[20][21]

-

Data Integration: Correlate the data from all three techniques. The NMR confirms the carbon-hydrogen-fluorine framework, the FTIR validates the functional groups, and the MS confirms the overall molecular formula and weight. This integrated approach provides a high degree of confidence in the sample's identity and purity.

Conclusion

This compound is a specialized but highly valuable chemical intermediate. Its defining features—the property-enhancing trifluoromethoxy group and the synthetically versatile nitrile functionalities—make it a powerful tool for chemists in drug discovery and materials science. Understanding its core physical and chemical properties, spectroscopic signatures, and reactivity is essential for leveraging its full potential in the synthesis of novel and complex molecules. Adherence to strict safety and analytical protocols ensures its effective and responsible use in a research setting.

References

-

This compound - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved January 5, 2026, from [Link]

-

1020063-01-7| Chemical Name : this compound | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 5, 2026, from [Link]

-

Product information, this compound | P&S Chemicals. (n.d.). P&S Chemicals. Retrieved January 5, 2026, from [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 10). Thermo Fisher Scientific. Retrieved January 5, 2026, from [Link]

-

(A) FT-IR spectra of 4-(trifluoromethyl)phenol, 4-(4-trifluoromethylphenoxy)phthalonitrile and the 4-cF3poPcCo complex - ResearchGate. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

4-(Trifluoromethoxy)benzonitrile | C8H4F3NO | CID 67621 - PubChem. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

4-(Trifluoromethoxy)phenylacetonitrile - NIST WebBook. (n.d.). NIST. Retrieved January 5, 2026, from [Link]

-

Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery - PMC - NIH. (n.d.). NIH. Retrieved January 5, 2026, from [Link]

-

Tetrafluoroisophthalonitrile | C8F4N2 | CID 608182 - PubChem. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery | Journal of the American Chemical Society. (2020, May 7). American Chemical Society. Retrieved January 5, 2026, from [Link]

-

1020063-01-7 | this compound - Fluoropharm. (n.d.). Fluoropharm. Retrieved January 5, 2026, from [Link]

-

Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

-

Synthesis of unsymmetrically substituted phthalocyanines as precursors for porphyrin-phthalocyanine dimers. (n.d.). Retrieved January 5, 2026, from [Link]

-

Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile - Organic Syntheses. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]

-

4-Trifluoromethoxy-benzonitrile - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved January 5, 2026, from [Link]

-

Unknown Constituent Identification in Topical Preparation using a Q-TOF Mass Spectrometer. (n.d.). Shimadzu. Retrieved January 5, 2026, from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2025, January 1). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025, July 18). PubMed. Retrieved January 5, 2026, from [Link]

-

¹H (A), (C) and ¹³C NMR (B), (D) spectra of 4 (A), (B) and 6 (C), (D).... - ResearchGate. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH. (n.d.). NIH. Retrieved January 5, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 5, 2026, from [Link]

-

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry assay for organophosphorus toxicants bound to human albumin at Tyr411 - PMC - NIH. (n.d.). NIH. Retrieved January 5, 2026, from [Link]

-

Isophthalonitrile - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved January 5, 2026, from [Link]

-

Tetrafluorophthalonitrile | C8F4N2 | CID 74600 - PubChem. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification of Antioxidant Nitro Derivatives - NIH. (2022, September 6). NIH. Retrieved January 5, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pschemicals.com [pschemicals.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 1020063-01-7 [sigmaaldrich.com]

- 8. 1020063-01-7 | this compound - Fluoropharm [fluoropharm.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry assay for organophosphorus toxicants bound to human albumin at Tyr411 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tetrafluoroisophthalonitrile | C8F4N2 | CID 608182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. 4-(Trifluoromethoxy)benzonitrile | C8H4F3NO | CID 67621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. rsc.org [rsc.org]

- 19. Tetrafluorophthalonitrile | C8F4N2 | CID 74600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. lcms.cz [lcms.cz]

- 21. Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification of Antioxidant Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-(Trifluoromethoxy)isophthalonitrile: Synthesis, Characterization, and Drug Discovery Potential

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of 4-(trifluoromethoxy)isophthalonitrile, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. While direct literature on this specific molecule is emerging, this document synthesizes established principles of organic synthesis and medicinal chemistry to present its core characteristics. We will explore its IUPAC nomenclature and structural attributes, propose logical and detailed synthetic pathways, and discuss the anticipated impact of its key functional groups—the trifluoromethoxy moiety and the isophthalonitrile scaffold—on its physicochemical and pharmacological profile. Furthermore, this guide furnishes detailed, field-proven protocols for the essential characterization assays required in a drug development context, including the determination of lipophilicity (LogP), in vitro metabolic stability, and cellular cytotoxicity. This document is intended to serve as a foundational resource for researchers seeking to leverage the unique properties of this compound in the design of novel therapeutic agents.

Introduction: The Strategic Value of Fluorination in Drug Design

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, primarily due to the profound and predictable effects of fluorine and fluorinated groups on a compound's pharmacokinetic and pharmacodynamic properties.[1] The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention for its ability to enhance metabolic stability, increase lipophilicity, and modulate receptor binding affinity.[1][2] The isophthalonitrile scaffold, a 1,3-dicyanobenzene core, offers a rigid framework for the presentation of pharmacophoric elements and has been explored for its own diverse biological activities.[3]

This compound stands at the confluence of these two valuable functionalities, presenting a unique building block for the synthesis of novel chemical entities with potentially superior drug-like properties. This guide will deconstruct the molecule's components to provide a holistic understanding of its potential applications.

Molecular Profile and Physicochemical Properties

The IUPAC name for the compound of interest is 4-(trifluoromethoxy)benzene-1,3-dicarbonitrile . It is also commonly referred to as this compound.

Table 1: Core Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-(trifluoromethoxy)benzene-1,3-dicarbonitrile | N/A |

| Synonyms | This compound, 2,4-dicyanotrifluoromethoxybenzene | N/A |

| CAS Number | 1020063-01-7 | N/A |

| Molecular Formula | C9H3F3N2O | N/A |

| Molecular Weight | 212.13 g/mol | N/A |

The trifluoromethoxy group is a strong electron-withdrawing substituent, which significantly influences the electronic properties of the aromatic ring.[2] This electronic modulation, combined with the steric bulk of the -OCF3 group, is expected to confer high metabolic stability by shielding the molecule from enzymatic degradation, particularly by cytochrome P450 enzymes.[1][4] Furthermore, the high lipophilicity of the trifluoromethoxy group is anticipated to enhance the molecule's ability to cross biological membranes.[1][2]

Proposed Synthetic Pathways

While specific, published synthetic procedures for this compound are not widely available, its structure suggests several plausible synthetic routes based on well-established organic reactions. Two primary retrosynthetic disconnections are considered here: formation of the aryl ether bond and introduction of the nitrile groups.

Pathway A: Nucleophilic Aromatic Substitution (SNAr) Approach

This pathway involves the formation of the trifluoromethoxy-aryl ether bond via a nucleophilic aromatic substitution reaction, followed by the conversion of other functional groups into nitriles.

Caption: SNAr approach for the synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-fluoroisophthalonitrile (1.0 eq).

-

Solvent and Base: Add a suitable anhydrous polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to dissolve the starting material.

-

Nucleophile Addition: Add potassium trifluoromethoxide (CF3OK) (1.1 eq) portion-wise at room temperature. Caution: CF3OK is highly reactive and moisture-sensitive.

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Pathway B: Rosenmund-von Braun Cyanation Approach

This pathway involves the conversion of a dihalo-substituted trifluoromethoxybenzene to the desired dinitrile using a copper-catalyzed cyanation reaction.

Caption: Rosenmund-von Braun approach for the synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 1,3-dibromo-4-(trifluoromethoxy)benzene (1.0 eq) and copper(I) cyanide (CuCN) (2.2 eq) in a reaction vessel.

-

Solvent: Add a high-boiling polar solvent such as DMF or pyridine.

-

Reaction Conditions: Heat the mixture to reflux (typically 150-200 °C) and stir vigorously. Monitor the reaction by TLC or GC-MS.[5][6]

-

Work-up: After completion, cool the reaction mixture and quench with an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extraction: Extract the product with an appropriate organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over a drying agent, and concentrate. Purify the crude product by recrystallization or column chromatography.

Preclinical Characterization: Standard Protocols

To evaluate the drug-like properties of this compound or its derivatives, a series of standardized in vitro assays are essential.

Determination of Lipophilicity (LogP)

The partition coefficient (LogP) is a critical measure of a compound's lipophilicity and influences its absorption, distribution, metabolism, and excretion (ADME) properties.[7]

Caption: Workflow for in vitro metabolic stability assay.

Experimental Protocol: Liver Microsomal Stability Assay

-

Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4). Prepare an NADPH-regenerating system.

-

Incubation: Pre-warm the microsomal suspension to 37°C. Add a stock solution of this compound to the microsomes. Initiate the metabolic reaction by adding the NADPH-regenerating system. [8]3. Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. [9]5. Sample Processing: Centrifuge the quenched samples to precipitate proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The in vitro half-life (t1/2) can be calculated from the slope of the linear regression. Intrinsic clearance (CLint) can then be determined. [8][10]

Cytotoxicity Assay

This assay is crucial for determining the concentration at which a compound exhibits toxic effects on cells, establishing a therapeutic window. [11]

Caption: General workflow for a cell-based cytotoxicity assay.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed a relevant cancer or normal cell line into a 96-well plate at an appropriate density and allow the cells to attach overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only and untreated controls.

-

Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. [12]5. Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

Conclusion and Future Directions

This compound is a promising, yet underexplored, molecular scaffold for drug discovery. The strategic combination of a metabolically robust and lipophilic trifluoromethoxy group with a versatile isophthalonitrile core presents a compelling starting point for the development of novel therapeutic agents. The synthetic pathways and characterization protocols detailed in this guide provide a solid framework for initiating research into this compound and its derivatives. Future work should focus on the actual synthesis and biological evaluation of this compound to validate the hypotheses presented herein and to uncover its potential therapeutic applications, particularly in areas where enhanced metabolic stability and membrane permeability are desirable.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408.

-

U.S. National Library of Medicine. (n.d.). PubChem Compound Summary for CID 135454641, this compound. Retrieved from [Link]

- Ellis, G. P., & Romney-Alexander, T. M. (1987). Cyanation of aromatic halides. Chemical reviews, 87(4), 779-794.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules, 28(14), 5463.

- Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. (2015). Organic Letters, 17(19), 4846-4849.

-

Rosenmund-von Braun Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- How to Conduct an In Vitro Metabolic Stability Study. (2023). XenoTech.

- Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Poly(aryl ethers) by nucleophilic aromatic substitution. I. Synthesis and properties. (1967). Journal of Polymer Science Part A-1: Polymer Chemistry, 5(9), 2375-2398.

-

Rosenmund–von Braun reaction. (n.d.). In Wikipedia. Retrieved from [Link]

- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Thermo Fisher Scientific.

- In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. (n.d.). Thermo Fisher Scientific.

- The Importance of Trifluoromethoxy Group in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Cytotoxicity Assay Protocol & Troubleshooting. (n.d.).

- Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. (2015). Organic Letters, 17(19), 4846-4849.

- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. (n.d.). BenchChem.

- Cytotoxicity assays. (n.d.). Sigma-Aldrich.

- Chapter 3: Synthetic Methods for Alkyl Aryl Ethers. (2024). In Advanced Organic Chemistry.

- LogD/LogP Background. (n.d.). Enamine.

- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Current Protocols in Toxicology, 80(1), e79.

- Ch24: ArOH to ArOR. (n.d.). University of Calgary.

- Rosenmund-von Braun Synthesis. (n.d.). Merck Index.

- An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (2008). ASSAY and Drug Development Technologies, 6(3), 397-407.

- 4-Trifluoromethoxy proline: synthesis of stereoisomers and lipophilicity study. (2019). Organic & Biomolecular Chemistry, 17(1), 107-112.

- Video: Cytotoxicity Assays with Zebrafish Cell Lines. (2022). Journal of Visualized Experiments, (190), e64609.

- LogP—Making Sense of the Value. (n.d.). ACD/Labs.

- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange. (2018). Journal of Medicinal Chemistry, 61(24), 11185-11202.

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).

- How to Study Slowly Metabolized Compounds Using In Vitro Models. (2023). WuXi AppTec DMPK.

- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). Journal of Visualized Experiments, (143), e58822.

- Determination of partition coefficients (log P). (2017). Bio-protocol, 7(18), e2547.

- A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (2020).

- Calculate reagent log P values to determine solubility characteristics. (n.d.). Thermo Fisher Scientific.

- Fluorinated Aromatic Compounds. (2000). In Kirk-Othmer Encyclopedia of Chemical Technology.

- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). Journal of Analytical Methods in Chemistry, 2021, 8878934.

- Determination of Fluorine in Organic Compounds. Microcombustion Method. (1954). Analytical Chemistry, 26(6), 1045-1047.

- Synthesis and antimicrobial activity of polyhalo isophthalonitrile derivatives. (2013). Bioorganic & Medicinal Chemistry Letters, 23(10), 2849-2852.

- Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. (2019). Organic Syntheses, 96, 1-17.

- Evaluation of analytical methods for fluorine in biological and related materials. (1985). Progress in clinical and biological research, 178, 235-251.

- Methods of Analysis for Fluorine. (1970). In Pharmacology of Fluorides. Springer.

- Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. (2020). Anticancer Agents in Medicinal Chemistry, 20(18), 2228-2245.

- Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities. (2023). Medicinal Research Reviews, 43(6), 1639-1689.

- The Ascendant Role of Nicotinonitrile Scaffolds in Modern Medicinal Chemistry: A Technical Guide. (n.d.). BenchChem.

- Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity. (2018). European Journal of Medicinal Chemistry, 156, 118-125.

- Synthesis of 4′-Alkoxy-4-(ω-cinnamoylalkoxy)azobenzenes and Their Photoswitchable Behavior. (1998). Chemistry Letters, 27(11), 1145-1146.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and antimicrobial activity of polyhalo isophthalonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 7. nbinno.com [nbinno.com]

- 8. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - DE [thermofisher.com]

- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

In-Depth Technical Guide to the Health and Safety of 4-(Trifluoromethoxy)isophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for 4-(Trifluoromethoxy)isophthalonitrile (CAS No. 1020063-01-7). As a novel compound, detailed safety and toxicological data are not extensively available. Therefore, this document synthesizes the known information for the compound itself, supplemented with data from structurally analogous aromatic nitrile and trifluoromethoxy-substituted compounds to provide a thorough understanding of the potential hazards and safe handling protocols. This approach is rooted in the principles of chemical safety, where structural similarities can infer potential hazards in the absence of compound-specific data.

Chemical and Physical Properties

Before delving into the health and safety aspects, a fundamental understanding of the compound's properties is essential.

| Property | Value | Source |

| Chemical Name | This compound | [1][2][3] |

| Synonyms | 2,4-dicyanotrifluoromethoxybenzene; 4-(trifluoromethoxy)benzene-1,3-dicarbonitrile | [2] |

| CAS Number | 1020063-01-7 | [1][2][3] |

| Molecular Formula | C₉H₃F₃N₂O | [1][2][3] |

| Molecular Weight | 212.13 g/mol | [1][2] |

| Appearance | Not explicitly stated, likely a solid | [2] |

| Storage | Sealed in a dry, room temperature environment. Recommended storage at 2-8°C. | [1][2] |

Hazard Identification and Classification

Based on available data for this compound and its analogs, the following hazard classifications are anticipated. It is crucial to handle this compound with the assumption that it possesses these hazards until more specific data becomes available.

GHS Pictogram:

Signal Word: Warning [1]

Hazard Statements:

-

H302: Harmful if swallowed. [1]

-

H312: Harmful in contact with skin. (Anticipated based on analogs)

-

H332: Harmful if inhaled. (Anticipated based on analogs)

-

H315: Causes skin irritation. (Anticipated based on analogs)

-

H319: Causes serious eye irritation. (Anticipated based on analogs)

-

H335: May cause respiratory irritation. (Anticipated based on analogs)

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Profile

Direct toxicological data for this compound is not currently available in the public domain. The following information is extrapolated from studies on analogous compounds, particularly other aromatic nitriles and compounds containing the trifluoromethoxy group.

-

Acute Toxicity: Expected to be harmful by ingestion, dermal contact, and inhalation based on the hazard statements of similar compounds.

-

Skin Corrosion/Irritation: Likely to cause skin irritation. Prolonged or repeated contact may lead to dermatitis.

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation. Direct contact can result in redness, pain, and potential damage to the cornea.

-

Respiratory or Skin Sensitization: Data is not available. However, some aromatic compounds are known to be sensitizers.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available to classify this compound.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.

-

Aspiration Hazard: Not considered an aspiration hazard based on its likely physical state as a solid.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Emergency Response Workflow

Caption: First aid procedures for different exposure routes.

Fire and Explosion Hazards

While specific data is unavailable, the following should be considered in the event of a fire involving this compound.

-

Extinguishing Media:

-

Suitable: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable: A solid stream of water may be ineffective.

-

-

Specific Hazards Arising from the Chemical:

-

Combustion may produce toxic and corrosive gases.

-

Hazardous decomposition products may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[4] The trifluoromethoxy group is a potential source of HF upon thermal decomposition.

-

-

Protective Equipment and Precautions for Firefighters:

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear.

-

Evacuate personnel to a safe area.

-

Cool containers exposed to fire with water spray.

-

Accidental Release Measures

Prompt and safe cleanup of spills is essential to prevent exposure and environmental contamination.

Spill Response Protocol

Caption: Step-by-step protocol for handling spills.

Handling and Storage

Proper handling and storage practices are paramount to ensuring the safety of laboratory personnel.

Handling:

-

Engineering Controls: Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Store in a locked cabinet or other secure area to prevent unauthorized access.

Exposure Controls and Personal Protective Equipment

A multi-layered approach to exposure control is necessary.

Hierarchy of Controls

Caption: Hierarchy of controls for minimizing exposure.

Recommended Personal Protective Equipment (PPE):

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or face shield | Protects against splashes and dust. |

| Hand Protection | Nitrile rubber gloves (minimum 8 mil thickness) | Provides a barrier against skin contact. Nitrile is generally resistant to a wide range of chemicals. |

| Body Protection | Laboratory coat, long pants, and closed-toe shoes | Prevents incidental skin contact. |

| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Required when working outside of a fume hood or when dust/aerosols may be generated. |

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Expected to be stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No information available.

-

Conditions to Avoid: Heat, flames, and incompatible materials.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen fluoride.[4]

Ecological Information

No specific ecotoxicity or environmental fate data is available for this compound. However, related compounds, such as chlorothalonil (an isophthalonitrile derivative), are known to be highly toxic to aquatic life.[5] It is prudent to assume that this compound may also be harmful to aquatic organisms.

-

Toxicity: Data not available.

-

Persistence and Degradability: Data not available.

-

Bioaccumulative Potential: Data not available.

-

Mobility in Soil: Data not available.

Environmental Precautions: Do not allow this chemical to enter sewers, surface waters, or groundwater.

Disposal Considerations

All waste materials should be handled as hazardous waste.

-

Waste Disposal Method: Dispose of in accordance with all applicable local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

-

Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.

Conclusion

This compound is a compound for which comprehensive health and safety data is not yet fully established. The information presented in this guide, based on available data and analysis of structurally similar compounds, indicates that it should be handled as a substance that is harmful if swallowed, in contact with skin, or inhaled, and is an irritant to the skin, eyes, and respiratory system. Strict adherence to the handling, storage, and personal protective equipment guidelines outlined in this document is essential to minimize the risk of exposure and ensure a safe working environment for all laboratory personnel. As new information becomes available, this guide will be updated accordingly.

References

A Comprehensive Technical Guide to 4-(Trifluoromethoxy)isophthalonitrile for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of 4-(Trifluoromethoxy)isophthalonitrile (CAS No. 1020063-01-7), a fluorinated aromatic building block of significant interest in medicinal chemistry and materials science. This document, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of the compound's properties, synthesis, commercial availability, and safety considerations. Furthermore, it delves into its potential applications, supported by established scientific principles, and provides actionable experimental protocols. The guide is structured to deliver not just data, but a foundational understanding of the causality behind experimental choices, ensuring both scientific integrity and practical utility.

Introduction: The Strategic Importance of the Trifluoromethoxy Group in Molecular Design

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug discovery and materials science. Among these, the trifluoromethoxy (-OCF₃) group offers a unique constellation of properties that can profoundly influence a molecule's biological and physical characteristics. Unlike its trifluoromethyl (-CF₃) counterpart, the trifluoromethoxy group acts as a lipophilic hydrogen bond acceptor, a feature that can significantly alter molecular conformation, metabolic stability, and binding interactions with biological targets. This compound emerges as a valuable synthon, presenting a trifluoromethoxy-substituted benzene ring functionalized with two nitrile groups, which are versatile handles for a wide array of chemical transformations. This guide will illuminate the core attributes of this compound and its utility in advanced scientific applications.

Physicochemical and Structural Characteristics

This compound, also known as 4-(trifluoromethoxy)benzene-1,3-dicarbonitrile, possesses the molecular formula C₉H₃F₃N₂O and a molecular weight of approximately 212.13 g/mol .[1] The presence of the highly electronegative trifluoromethoxy group and the two nitrile moieties imparts a unique electronic profile to the aromatic ring, influencing its reactivity and intermolecular interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1020063-01-7 | [1][2] |

| Molecular Formula | C₉H₃F₃N₂O | [1][2] |

| Molecular Weight | 212.13 g/mol | [1] |

| Synonyms | 2,4-dicyanotrifluoromethoxybenzene, 4-(trifluoromethoxy)benzene-1,3-dicarbonitrile | [1] |

| Purity (Typical) | ≥98% | [3] |

| Appearance | Not explicitly stated, likely a solid | |

| Storage | 2-8°C Refrigerator | [1] |

Commercial Availability and Procurement